molecular formula C17H16N2O2S B6122912 2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE

2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE

Cat. No.: B6122912
M. Wt: 312.4 g/mol
InChI Key: KFFYRABRPIOGQQ-UHFFFAOYSA-N
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Description

2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one is a heterocyclic compound featuring a quinazolin-4-one core substituted with a sulfanyl-linked 2-(3-methylphenoxy)ethyl group. Quinazolinone derivatives are widely studied for their diverse pharmacological activities, including kinase inhibition, antimicrobial effects, and anti-inflammatory properties. The sulfanyl (thioether) moiety in this compound may enhance lipophilicity and influence binding interactions with biological targets, while the 3-methylphenoxy group could modulate receptor affinity or metabolic stability.

Properties

IUPAC Name

2-[2-(3-methylphenoxy)ethylsulfanyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2S/c1-12-5-4-6-13(11-12)21-9-10-22-17-18-15-8-3-2-7-14(15)16(20)19-17/h2-8,11H,9-10H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFFYRABRPIOGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCSC2=NC3=CC=CC=C3C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE typically involves the reaction of 2-mercapto-3-phenylquinazolin-4(3H)-one with 3-methylphenoxyethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can make the industrial production more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the quinazolinone ring to dihydroquinazoline derivatives.

    Substitution: The phenoxy and sulfanyl groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[2-(3-METHYLPHENOXY)ETHYL]SULFANYL}-1,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s quinazolinone core and sulfanyl-ethyl-phenoxy substituent place it within a broader class of bioactive molecules. Below is a comparison with structurally related compounds, including N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA), a compound with overlapping functional groups and reported osteoclast-inhibitory activity .

Compound Core Structure Key Substituents Reported Activity
2-{[2-(3-Methylphenoxy)ethyl]sulfanyl}-1,4-dihydroquinazolin-4-one Quinazolin-4-one Sulfanyl-ethyl-3-methylphenoxy Hypothesized kinase inhibition, antimicrobial (based on quinazolinone analogs)
NAPMA Acetamide-piperazinyl 3-Methylphenoxy, acetylpiperazine Osteoclast differentiation inhibition, anti-osteoporotic
Other Quinazolinones (e.g., Gefitinib) Quinazolin-4-one Anilino, morpholino EGFR tyrosine kinase inhibition (anticancer)

Key Findings from Analogues

NAPMA: Shares the 3-methylphenoxy group but differs in its acetamide-piperazinyl core. NAPMA inhibits osteoclast differentiation by downregulating c-Fos, NFATc1, and cathepsin K, demonstrating efficacy in osteoporosis models . The sulfanyl group in the target compound may confer distinct pharmacokinetic properties, such as enhanced membrane permeability or altered metabolic pathways.

Gefitinib-like Quinazolinones: The quinazolinone core is critical for binding ATP pockets in kinases. Substitutions at the sulfanyl position (e.g., aromatic or alkyl groups) influence selectivity and potency.

Sulfanyl-Containing Compounds : Thioether linkages, as seen in the target compound, are associated with improved stability and binding in protease inhibitors (e.g., HIV protease inhibitors). This structural feature could enhance interactions with cysteine-rich targets, such as caspases or metalloproteinases.

Mechanistic Hypotheses

  • Osteoclast Inhibition: While NAPMA’s anti-osteoporotic activity is linked to its acetamide-piperazinyl core and 3-methylphenoxy group , the target compound’s quinazolinone core may target overlapping pathways (e.g., NF-κB or RANKL signaling) but with distinct efficacy due to differences in solubility or receptor binding.
  • Kinase Inhibition: The quinazolinone scaffold is a known kinase inhibitor template. The sulfanyl-ethyl-phenoxy group may position the compound to inhibit kinases like EGFR or VEGFR, though this requires experimental validation.

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